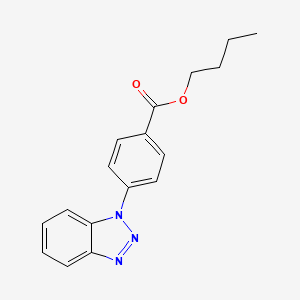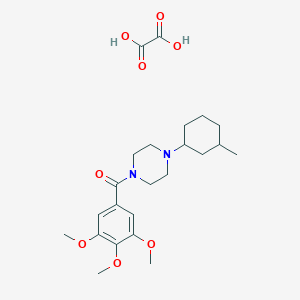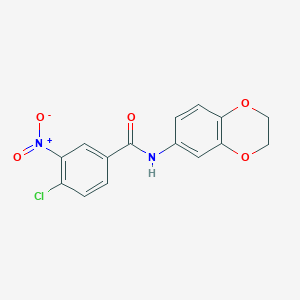
1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It has also been found to have anxiolytic and antidepressant effects, possibly through the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has significant effects on the biochemical and physiological processes in the body. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the expression of certain genes involved in cancer progression. The compound has also been found to have analgesic, anxiolytic, and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity. The compound has been found to be highly effective against cancer cell lines, with minimal toxicity to normal cells. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are several future directions for the research on 1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide. One area of interest is the development of new analogs of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various physiological processes in the body.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide involves the reaction of 4-fluorobenzylamine with 2-methoxy-5-methylbenzoic acid in the presence of thionyl chloride. The resulting product is then reacted with piperidine-4-carboxylic acid to obtain the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant activity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c1-15-3-8-20(26-2)19(13-15)23-21(25)17-9-11-24(12-10-17)14-16-4-6-18(22)7-5-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEFCLCHELAEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-[4-(methylthio)phenyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5227255.png)
![4-chloro-N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5227261.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5227269.png)

![N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227276.png)
![2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5227280.png)
![N-(2,4-dimethoxybenzyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5227291.png)

![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5227315.png)
![2-(5-bromo-2-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5227320.png)
![3-(4-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227322.png)
![(cyclopropylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5227332.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide](/img/structure/B5227333.png)